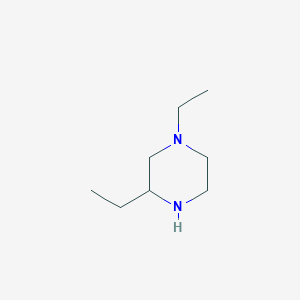

1,3-Diethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Diethylpiperazine is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their versatility in chemical synthesis and their presence in various pharmaceuticals and materials.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through several methods. For instance, diarylmethylpiperazines and 1,2-diarylethylpiperazines, which are structurally related to this compound, can be synthesized using a one-step three-component coupling process. This involves an organozinc reagent, a piperazine derivative, and an aromatic aldehyde, resulting in moderate to high yields of the desired products .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and diverse. For example, the crystal structure of 1-ethylpiperazine-1,4-diium tetrachlorocadmate, a related compound, has been determined by X-ray diffraction. It crystallizes in the orthorhombic system and features a tetrahedral geometry around the metal center, with extensive hydrogen bonding contributing to a three-dimensional framework . Similarly, 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate exhibits a non-centrosymmetric orthorhombic structure with a three-dimensional network formed through various hydrogen bonds .

Chemical Reactions Analysis

Piperazine derivatives are prone to various chemical reactions due to their reactive sites. For example, 3-ylidenepiperazine-2,5-diones, which share a similar piperazine core to this compound, exhibit reactivity towards electrophiles, nucleophiles, radicals, and oxidizing agents. These reactions are often stereoselective and can lead to the formation of natural product analogues or serve as precursors for amino or keto acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be characterized using various spectroscopic and analytical techniques. For instance, the hybrid material 1-methylpiperazine-1,4-diium bis(nitrate) has been characterized by infrared spectroscopy, which confirms the presence of functional groups. The material also exhibits thermal stability up to 180°C and has been analyzed for its antioxidant properties, indicating potential biological relevance .

Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Phenylpiperazine Derivatives A Patent Review (2006 – Present)

This review discusses the versatility of the N-phenylpiperazine subunit in medicinal chemistry, highlighting its druglikeness and potential beyond CNS structures. It suggests new research fields for this scaffold, indicating its underrated status despite several successful clinical applications (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).

Metabolism of Arylpiperazine Derivatives

N-dealkylation of Arylpiperazine Derivatives Disposition and Metabolism

This study focuses on the metabolism of arylpiperazine derivatives, including their extensive pre-systemic and systemic metabolism. It examines their therapeutic applications and the role of their metabolites, offering insights into the pharmacokinetics of compounds with arylpiperazine structures (S. Caccia, 2007).

Application in Fruits and Vegetables Preservation

The Use of 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables While not directly related to 1,3-Diethylpiperazine, this study on 1-MCP's effects on fruits and vegetables showcases the interest in chemical compounds for extending the shelf life and maintaining the quality of agricultural products, indicating a potential area for the application of piperazine derivatives (C. Watkins, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

1,3-Diethylpiperazine is a derivative of piperazine . Piperazine and its derivatives are known to have a broad range of pharmacological properties . .

Mode of Action

Piperazine, a related compound, is known to exert its effects by paralyzing parasites, allowing the host body to easily expel the invasive organism . This action is thought to be mediated by blocking acetylcholine at the myoneural junction and its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor

Result of Action

As a derivative of piperazine, it may share some of its effects, such as paralysis of parasites , but this is speculative and would require further investigation.

properties

IUPAC Name |

1,3-diethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-8-7-10(4-2)6-5-9-8/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOVIHCILYKHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)

![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)

![N-(3,5-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551023.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2551024.png)

![(3,4-Diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2551027.png)

![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)

![(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B2551034.png)

![1-(4-fluorophenyl)-4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2551035.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2551036.png)